molecular formula C5H4N4S B1684380 Mercaptopurine CAS No. 50-44-2

Mercaptopurine

Cat. No. B1684380
CAS RN: 50-44-2
M. Wt: 152.18 g/mol
InChI Key: GLVAUDGFNGKCSF-UHFFFAOYSA-N
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Description

Mercaptopurine (6-MP) is a purine analog used as an antineoplastic agent in the treatment of acute lymphoblastic leukemia (ALL) and other forms of cancer. It is one of the most widely used chemotherapeutic drugs, and has been used for more than five decades in the treatment of various forms of cancer. 6-MP is a prodrug that is converted in the body to its active metabolite, 6-thioguanine (6-TG). 6-MP is an important part of combination chemotherapy regimens and is used in combination with other drugs to treat a variety of cancers.

In vivo

In vivo studies of Mercaptopurine have been conducted in animals and humans to evaluate the pharmacokinetics and pharmacodynamics of the drug. These studies have demonstrated that Mercaptopurine is rapidly absorbed and distributed throughout the body, with peak concentrations occurring within 2-3 hours after administration. The drug is metabolized primarily in the liver, and is excreted in the urine and feces.

In vitro

In vitro studies of Mercaptopurine have been conducted to evaluate its activity against various cancer cell lines. These studies have demonstrated that Mercaptopurine is effective in inhibiting the growth of cancer cells in a dose-dependent manner. The drug has also been shown to have a synergistic effect in combination with other chemotherapeutic agents, such as methotrexate and 5-fluorouracil.

Mechanism of action

The mechanism of action of Mercaptopurine is not completely understood, but it is believed to involve the inhibition of purine synthesis by inhibiting the enzyme thiopurine methyltransferase (TPMT). This enzyme is responsible for the conversion of Mercaptopurine to its active metabolite, 6-thioguanine (6-TG). The inhibition of TPMT results in a buildup of Mercaptopurine, which then inhibits the synthesis of purines, leading to the death of cancer cells.

Biological activity

Mercaptopurine has been shown to have a variety of biological activities. It has been shown to inhibit the growth of cancer cells in vitro, as well as to induce cell death in some types of cancer cell lines. Mercaptopurine has also been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and immunosuppressive effects.

Biochemical and physiological effects

Mercaptopurine has been shown to inhibit the enzyme thiopurine methyltransferase (TPMT), which is responsible for the conversion of Mercaptopurine to its active metabolite, 6-thioguanine (6-TG). Inhibition of TPMT results in a buildup of Mercaptopurine, which then inhibits the synthesis of purines, leading to the death of cancer cells. In addition, Mercaptopurine has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of the essential cofactor tetrahydrofolate. This inhibition of DHFR results in the accumulation of the toxic metabolite, 6-thioguanine nucleotides (6-TGN). The accumulation of 6-TGN leads to the inhibition of DNA synthesis, which results in cell death.

Advantages and limitations for lab experiments

The advantages of using Mercaptopurine in laboratory experiments include its availability, low cost, and wide range of biological activities. It is also relatively safe to use in laboratory experiments, as it has a low toxicity profile. The main limitation of using Mercaptopurine in laboratory experiments is its instability in aqueous solutions. It is also important to note that Mercaptopurine is a prodrug, and must be converted to its active metabolite, 6-thioguanine (6-TG), in order to be effective.

Future directions

The future directions for research on Mercaptopurine include further evaluation of its pharmacokinetics and pharmacodynamics, as well as its efficacy in combination with other chemotherapeutic agents. Additionally, further research is needed to better understand the mechanism of action of Mercaptopurine, as well as its potential side effects. Other potential future directions include the development of new delivery systems for Mercaptopurine, as well as the development of new analogs with improved efficacy and safety profiles. Finally, further research is needed to evaluate the potential of Mercaptopurine in the treatment of other types of cancer, such as solid tumors.

properties

IUPAC Name

3,7-dihydropurine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVAUDGFNGKCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Record name mercaptopurine
Source Wikipedia
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6112-76-1 (monohydrate)
Record name Mercaptopurine [USAN:USP:INN]
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DSSTOX Substance ID

DTXSID0020810
Record name 6-Mercaptopurine
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Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Mercaptopurine
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Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4), In water, 6848 mg/L at 30 °C, Insoluble in water, Soluble in boiling water (1 in 100), Soluble in hot alcohol and dilute alkali solutions; slightly soluble in dilute sulfuric acid, Soluble in alkaline solutions (with decomposition), hot ethanol and ethanol (1 in 950); slightly soluble in dilute sulphuric acid; almost insoluble in water, acetone, chloroform and diethyl ether., 7.35e-01 g/L
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Description Aqueous solubility in buffer at pH 7.4
Record name Mercaptopurine
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Record name Mercaptopurine
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Mechanism of Action

Mercaptopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP). TIMP inhibits several reactions that involve inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP). Upon methylation, TIMP forms 6-methylthioinosinate (MTIMP) which inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase in addition to TIMP. Glutamine-5-phosphoribosylpyrophosphate amidotransferase is the first enzyme unique to the _de novo_ pathway for purine ribonucleotide synthesis. According to experimental findings using radiolabeled mercaptopurine, mercaptopurine may be recovered from the DNA in the form of deoxythioguanosine. In comparison, some mercaptopurine may be converted to nucleotide derivatives of 6-thioguanine (6-TG) via actions of inosinate (IMP) dehydrogenase and xanthylate (XMP) aminase that convert TIMP to thioguanylic acid (TGMP)., The pathogenesis of several neurodegenerative diseases often involves the microglial activation and associated inflammatory processes. Activated microglia release pro-inflammatory factors that may be neurotoxic. 6-Mercaptopurine (6-MP) is a well-established immunosuppressive drug. Common understanding of their immunosuppressive properties is largely limited to peripheral immune cells. However, the effect of 6-MP in the central nervous system, especially in microglia in the context of neuroinflammation is, as yet, unclear. Tumor necrosis factor-alpha (TNF-a) is a key cytokine of the immune system that initiates and promotes neuroinflammation. The present study aimed to investigate the effect of 6-MP on TNF-a production by microglia to discern the molecular mechanisms of this modulation. Lipopolysaccharide (LPS) was used to induce an inflammatory response in cultured primary microglia or murine BV-2 microglial cells. Released TNF-a was measured by enzyme-linked immunosorbent assay (ELISA). Gene expression was determined by real-time reverse transcription polymerase chain reaction (RT-PCR). Signaling molecules were analyzed by western blotting, and activation of NF-kB was measured by ELISA-based DNA binding analysis and luciferase reporter assay. Chromatin immunoprecipitation (ChIP) analysis was performed to examine NF-kB p65 and coactivator p300 enrichments and histone modifications at the endogenous TNF-a promoter. Treatment of LPS-activated microglia with 6-MP significantly attenuated TNF-a production. In 6-MP pretreated microglia, LPS-induced MAPK signaling, I?B-a degradation, NF-kB p65 nuclear translocation, and in vitro p65 DNA binding activity were not impaired. However, 6-MP suppressed transactivation activity of NF-?B and TNF-a promoter by inhibiting phosphorylation and acetylation of p65 on Ser276 and Lys310, respectively. ChIP analyses revealed that 6-MP dampened LPS-induced histone H3 acetylation of chromatin surrounding the TNF-a promoter, ultimately leading to a decrease in p65/coactivator-mediated transcription of TNF-a gene. Furthermore, 6-MP enhanced orphan nuclear receptor Nur77 expression. Using RNA interference approach, we further demonstrated that Nur77 upregulation contribute to 6-MP-mediated inhibitory effect on TNF-a production. Additionally, 6-MP also impeded TNF-a mRNA translation through prevention of LPS-activated PI3K/Akt/mTOR signaling cascades. These results suggest that 6-MP might have a therapeutic potential in neuroinflammation-related neurodegenerative disorders through downregulation of microglia-mediated inflammatory processes., Mercaptopurine (6-MP) competes with hypoxanthine and guanine for the enzyme hyphoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP). This intracellular nucleotide inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP). In addition, 6-methylthioinosinate (MTIMP) is formed by the methylation of TIMP. Both TIMP and MTIMP have been reported to inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase, the first enzyme unique to the de novo pathway for purine ribonucleotide synthesis. Experiments indicate that radiolabeled mercaptopurine may be recovered from the DNA in the form of deoxythioguanosine. Some mercaptopurine is converted to nucleotide derivatives of 6-thioguanine (6-TG) by the sequential actions of inosinate (IMP) dehydrogenase and xanthylate (XMP) aminase, converting TIMP to thioguanylic acid (TGMP). Animal tumors that are resistant to mercaptopurine often have lost the ability to convert mercaptopurine to TIMP. However, it is clear that resistance to mercaptopurine may be acquired by other means as well, particularly in human leukemias. It is not known exactly which of any one or more of the biochemical effects of mercaptopurine and its metabolites are directly or predominantly responsible for cell death., Inflammatory bowel disease is characterized by chronic intestinal inflammation. Azathioprine and its metabolite 6-mercaptopurine (6-MP) are effective immunosuppressive drugs that are widely used in patients with inflammatory bowel disease. ... Azathioprine and 6-MP have been shown to affect small GTPase Rac1 in T cells and endothelial cells, whereas the effect on macrophages and gut epithelial cells is unknown. Macrophages (RAW cells) and gut epithelial cells (Caco-2 cells) were activated by cytokines and the effect on Rac1 signaling was assessed in the presence or absence of 6-MP. Rac1 is activated in macrophages and epithelial cells, and treatment with 6-MP resulted in Rac1 inhibition. In macrophages, interferon-gamma induced downstream signaling through c-Jun-N-terminal Kinase (JNK) resulting in inducible nitric oxide synthase (iNOS) expression. iNOS expression was reduced by 6-MP in a Rac1-dependent manner. In epithelial cells, 6-MP efficiently inhibited tumor necrosis factor-a-induced expression of the chemokines CCL2 and interleukin-8, although only interleukin-8 expression was inhibited in a Rac1-dependent manner. In addition, activation of the transcription factor STAT3 was suppressed in a Rac1-dependent fashion by 6-MP, resulting in reduced proliferation of the epithelial cells due to diminished cyclin D1 expression. These data demonstrate that 6-MP affects macrophages and gut epithelial cells beneficially, in addition to T cells and endothelial cells. Furthermore, mechanistic insight is provided to support development of Rac1-specific inhibitors for clinical use in inflammatory bowel disease.
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Product Name

Mercaptopurine

Color/Form

Yellow crystalline powder, Yellow prisms from water (+1 water), Dark yellow /Mercaptopurine hydrate/

CAS RN

50-44-2, 6112-76-1
Record name 6-Mercaptopurine
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Melting Point

308 °C (decomposes), 313 °C
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Synthesis routes and methods

Procedure details

The hypoxanthine analog from Example 3 is reacted with POCl3 at reflux temperature for 50 min to form 7-chloro-1H-1,3-azaphospholo[4,5-d]pyrimidine (compound 14). Reaction of compound 14 with thiourea in boiling ethanol produced the 6-thiopurine analog 1,3-azaphospholo[4,5-d]pyrimidin-7(1H, 6H)-thione (compound 15). Compounds 14 and 15 are prepared as follows:
Name
compound 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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